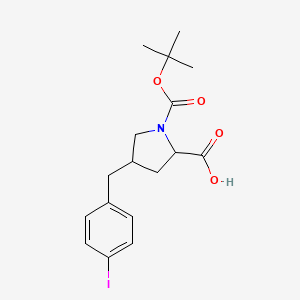
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-iodobenzyl)-pyrrolidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,4R)-1-(叔丁氧羰基)-4-(4-碘苄基)-吡咯烷-2-羧酸是一种复杂的有机化合物 ,属于吡咯烷衍生物类。该化合物以叔丁氧羰基 (Boc) 保护基、碘化苄基和吡咯烷环的存在为特征。由于其独特的结构特征和反应性,它经常用于有机合成 和药物化学 。
准备方法
合成路线和反应条件
(2S,4R)-1-(叔丁氧羰基)-4-(4-碘苄基)-吡咯烷-2-羧酸的合成通常涉及多个步骤,从容易获得的起始原料开始。一种常见的合成路线包括以下步骤:
吡咯烷环的形成: 吡咯烷环可以通过涉及适当的胺和二卤代烷的环化反应来合成。
Boc 保护基的引入: 叔丁氧羰基是在三乙胺等碱的存在下使用二叔丁基二碳酸酯 (Boc2O) 引入的。
苄基的碘化: 碘化苄基是通过使用碘和合适的氧化剂的卤化反应引入的。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但针对大规模生产进行了优化。这包括使用连续流动反应器、自动化合成平台和高效的纯化技术,以确保高产率和纯度。
化学反应分析
反应类型
(2S,4R)-1-(叔丁氧羰基)-4-(4-碘苄基)-吡咯烷-2-羧酸经历各种类型的化学反应,包括:
取代反应: 碘化苄基可以参与亲核取代反应,其中碘原子被其他亲核试剂取代。
还原反应: 该化合物可以发生还原反应以去除 Boc 保护基,通常在酸性条件下进行。
氧化反应: 吡咯烷环可以在特定条件下被氧化以引入额外的官能团。
常见的试剂和条件
取代反应: 常见的试剂包括胺、硫醇和醇盐等亲核试剂。
还原反应: 使用三氟乙酸 (TFA) 或盐酸 (HCl) 等试剂去除 Boc 基团。
氧化反应: 可以使用高锰酸钾 (KMnO4) 或三氧化铬 (CrO3) 等氧化剂。
形成的主要产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,亲核取代可以产生各种苄基衍生物,而还原反应会产生脱保护的吡咯烷化合物。
科学研究应用
(2S,4R)-1-(叔丁氧羰基)-4-(4-碘苄基)-吡咯烷-2-羧酸在科学研究中有多种应用:
化学: 它被用作合成更复杂有机分子的中间体。
生物学: 该化合物可用于研究酶-底物相互作用和蛋白质-配体结合。
医学: 它作为具有潜在治疗效果的药物化合物的合成前体。
工业: 该化合物用于开发新材料和化学工艺。
作用机制
(2S,4R)-1-(叔丁氧羰基)-4-(4-碘苄基)-吡咯烷-2-羧酸的作用机制涉及其与特定分子靶标的相互作用。Boc 保护基可以在酸性条件下选择性去除,露出活性胺基。该胺基随后可以参与各种生化反应,包括酶抑制和受体结合。碘化苄基也可以与特定蛋白质相互作用,影响其功能和活性。
相似化合物的比较
类似化合物
(2S,4R)-1-(叔丁氧羰基)-4-(4-溴苄基)-吡咯烷-2-羧酸: 结构相似,但用溴原子代替碘原子。
(2S,4R)-1-(叔丁氧羰基)-4-(4-氯苄基)-吡咯烷-2-羧酸: 结构相似,但用氯原子代替碘原子。
(2S,4R)-1-(叔丁氧羰基)-4-(4-氟苄基)-吡咯烷-2-羧酸: 结构相似,但用氟原子代替碘原子。
独特性
(2S,4R)-1-(叔丁氧羰基)-4-(4-碘苄基)-吡咯烷-2-羧酸的独特性在于其碘化苄基,与卤化类似物相比,它具有独特的反应性和相互作用特性。碘原子的更大尺寸和更高的极化率会导致不同的结合亲和力和反应结果。
属性
IUPAC Name |
4-[(4-iodophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22INO4/c1-17(2,3)23-16(22)19-10-12(9-14(19)15(20)21)8-11-4-6-13(18)7-5-11/h4-7,12,14H,8-10H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFAEFOIUNDPAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22INO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4,7-Bis(2,5-dimethoxyphenyl)benzo[c][1,2,5]selenadiazole](/img/structure/B12505107.png)
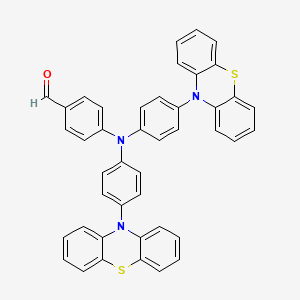
![2-{[4-amino-5-(3-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl}-N-[(3,4-dimethoxyphenyl)methyl]acetamide](/img/structure/B12505122.png)
![(S)-2-[(Boc-amino)methyl]-3-(benzyloxy)propanoic Acid](/img/structure/B12505128.png)
amine) chloride](/img/structure/B12505131.png)
![2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}pyrazine](/img/structure/B12505136.png)
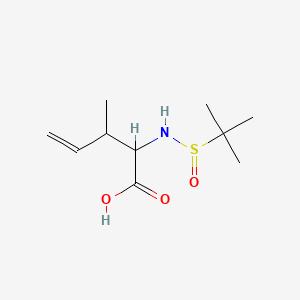
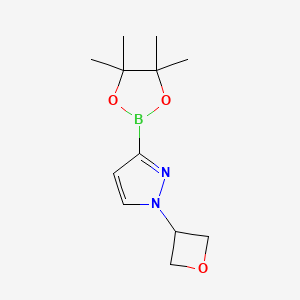

![7-(1,3-benzodioxol-5-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B12505150.png)
![1-(2-{[3-(Methylsulfanyl)phenyl]amino}-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12505162.png)
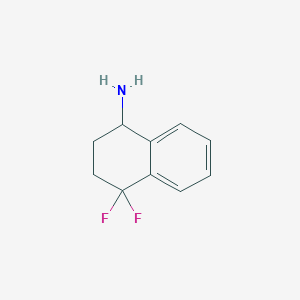
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12505180.png)

